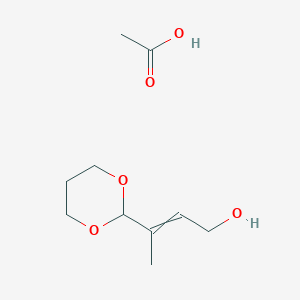
Acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol is a compound that features a unique structure combining acetic acid and a 1,3-dioxane ring with a but-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol typically involves the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound may involve similar acetalization processes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions is common . The process ensures high yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3.
Reduction: Employing reagents such as H2/Ni, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, and electrophiles such as RCOCl, RCHO.
Common Reagents and Conditions
Common reagents include ethyl orthoformate, 1,3-propanediol, and catalysts like NBS and ZrCl4 . Reaction conditions often involve refluxing in toluene or using Dean-Stark apparatus for water removal .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol involves its role as a protecting group. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during synthetic transformations . The molecular targets include carbonyl groups, and the pathways involve acetalization and deprotection under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but differ in the substituents on the dioxane ring.
1,3-Dioxolanes: Contain a five-membered ring instead of a six-membered dioxane ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness
Acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol is unique due to its combination of acetic acid and a 1,3-dioxane ring with a but-2-en-1-ol moiety, providing specific reactivity and stability that is advantageous in various synthetic applications .
Properties
CAS No. |
62285-81-8 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
acetic acid;3-(1,3-dioxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C8H14O3.C2H4O2/c1-7(3-4-9)8-10-5-2-6-11-8;1-2(3)4/h3,8-9H,2,4-6H2,1H3;1H3,(H,3,4) |
InChI Key |
AWFYUAIIVKLQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C1OCCCO1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


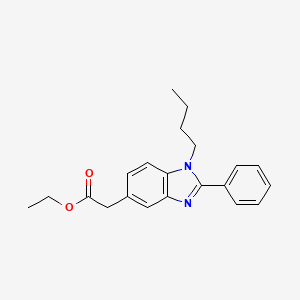
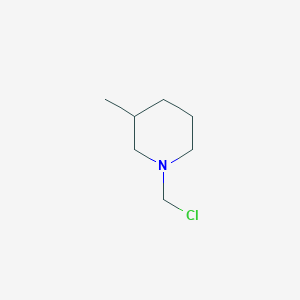
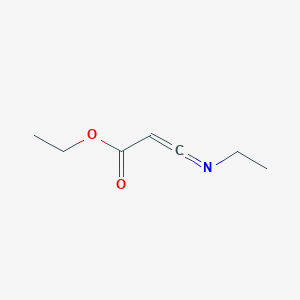
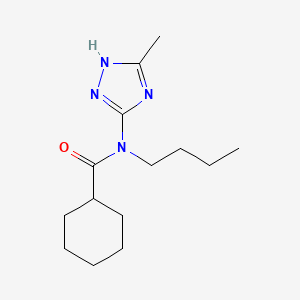
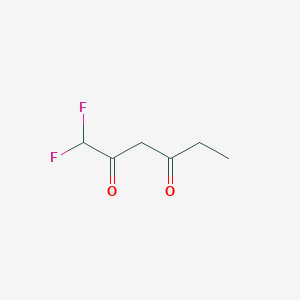
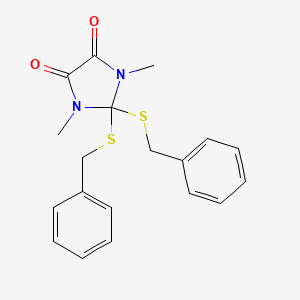
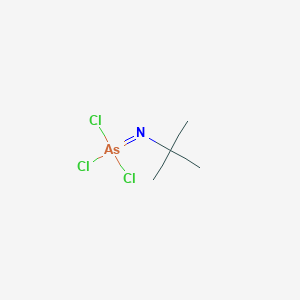
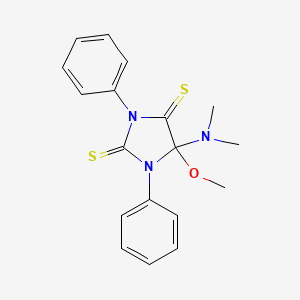
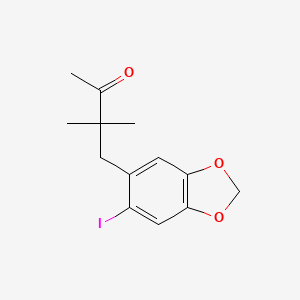
![N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide](/img/structure/B14532706.png)
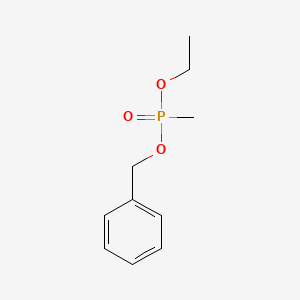
![Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate](/img/structure/B14532717.png)
![5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole](/img/structure/B14532724.png)
![7-[4-(3-Hydroxydec-1-EN-1-YL)-1-methyl-2-oxopyrrolidin-3-YL]heptanoic acid](/img/structure/B14532729.png)
